1-PropanesulfonaMide, N-(3-aMino-4-chloro-2-fluorophenyl)-3-fluoro-
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Overview
Description
1-PropanesulfonaMide, N-(3-aMino-4-chloro-2-fluorophenyl)-3-fluoro- is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound, with its unique combination of functional groups, may exhibit interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-PropanesulfonaMide, N-(3-aMino-4-chloro-2-fluorophenyl)-3-fluoro- typically involves multi-step organic reactions. A common synthetic route might include:
Nitration: Introduction of a nitro group to the aromatic ring.
Reduction: Conversion of the nitro group to an amino group.
Halogenation: Introduction of chlorine and fluorine atoms.
Sulfonation: Attachment of the sulfonamide group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and catalytic processes might be employed.
Chemical Reactions Analysis
Types of Reactions
1-PropanesulfonaMide, N-(3-aMino-4-chloro-2-fluorophenyl)-3-fluoro- can undergo various chemical reactions, including:
Oxidation: Conversion of the amino group to a nitro group.
Reduction: Reduction of the nitro group back to an amino group.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Nucleophiles like amines, thiols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a nitro derivative, while substitution could introduce new functional groups to the aromatic ring.
Scientific Research Applications
1-PropanesulfonaMide, N-(3-aMino-4-chloro-2-fluorophenyl)-3-fluoro- could have several scientific research applications:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme inhibition or protein interactions.
Medicine: Possible development as an antimicrobial or anticancer agent.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 1-PropanesulfonaMide, N-(3-aMino-4-chloro-2-fluorophenyl)-3-fluoro- would depend on its specific interactions with biological targets. It might inhibit enzymes by mimicking natural substrates or binding to active sites. The molecular targets could include bacterial enzymes, cancer cell receptors, or other proteins involved in disease pathways.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simple sulfonamide with antimicrobial properties.
Sulfamethoxazole: A more complex sulfonamide used in combination with trimethoprim.
Fluorobenzene derivatives: Compounds with similar halogenation patterns.
Uniqueness
1-PropanesulfonaMide, N-(3-aMino-4-chloro-2-fluorophenyl)-3-fluoro- is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other sulfonamides and fluorobenzene derivatives.
Properties
Molecular Formula |
C9H11ClF2N2O2S |
---|---|
Molecular Weight |
284.71 g/mol |
IUPAC Name |
N-(3-amino-4-chloro-2-fluorophenyl)-3-fluoropropane-1-sulfonamide |
InChI |
InChI=1S/C9H11ClF2N2O2S/c10-6-2-3-7(8(12)9(6)13)14-17(15,16)5-1-4-11/h2-3,14H,1,4-5,13H2 |
InChI Key |
YYPKIPFDDIBYFD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1NS(=O)(=O)CCCF)F)N)Cl |
Origin of Product |
United States |
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